molecular formula C10H18O B12638033 2-Ethenyl-2-hexyloxirane CAS No. 920299-56-5

2-Ethenyl-2-hexyloxirane

Cat. No.: B12638033
CAS No.: 920299-56-5
M. Wt: 154.25 g/mol
InChI Key: BPTQUMJFOAVPIZ-UHFFFAOYSA-N
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Description

2-Ethenyl-2-hexyloxirane is an organic compound with the molecular formula C10H18O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethenyl-2-hexyloxirane can be synthesized through several methods. One common approach involves the epoxidation of 2-ethenyl-2-hexene using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature, yielding the desired oxirane ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale epoxidation reactors. These reactors are designed to handle the exothermic nature of the reaction and ensure efficient conversion of the starting materials. The process may also involve purification steps, such as distillation, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-2-hexyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethenyl-2-hexyloxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound’s reactivity makes it useful in the modification of biomolecules for various studies.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.

    Industry: It is employed in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-ethenyl-2-hexyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds .

Comparison with Similar Compounds

Uniqueness: 2-Ethenyl-2-hexyloxirane is unique due to the presence of both an ethenyl group and an oxirane ring. This combination enhances its reactivity and versatility in chemical reactions, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

920299-56-5

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-ethenyl-2-hexyloxirane

InChI

InChI=1S/C10H18O/c1-3-5-6-7-8-10(4-2)9-11-10/h4H,2-3,5-9H2,1H3

InChI Key

BPTQUMJFOAVPIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(CO1)C=C

Origin of Product

United States

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